molecular formula C18H16N2O4 B3157760 N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-82-9

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3157760
CAS RN: 852367-82-9
M. Wt: 324.3 g/mol
InChI Key: KNVQOVQAHUQPJG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DIMEB, is a synthetic compound that has been studied for its potential therapeutic effects.

Scientific Research Applications

Biological Effects and Therapeutic Potentials

  • Neuroprotective and Therapeutic Effects : Research into compounds with similar structural features, such as indole derivatives, has highlighted their importance in neuroprotective and therapeutic effects against a variety of neurological disorders. This includes exploring the roles of indole-based compounds in modulating neurotransmitter systems, offering potential insights into their application in treating psychiatric and neurological diseases (Horak et al., 2014).

  • Antioxidant and Detoxification Effects : N-acetylcysteine, a well-studied compound, showcases the broad potential of compounds with thiol groups in antioxidant activities, modulation of inflammation, and detoxification processes. This underscores the interest in compounds that can influence cellular redox states and offer protective effects against oxidative stress (Samuni et al., 2013).

  • Antituberculosis Activity : Studies have examined the antituberculosis potential of organotin(IV) complexes, suggesting a route of investigation for compounds with potential antimicrobial activities. This highlights the possibility of exploring "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in contexts where antimicrobial or antituberculosis activities are of interest (Iqbal et al., 2015).

Molecular Mechanisms

  • Interactions with Neurotransmitter Systems : The modulation of glutamate receptors, particularly NMDA receptors, by compounds like ketamine, provides a framework for investigating how structurally similar compounds might interact with neurotransmitter systems to exert their effects. This could be relevant for assessing the potential of "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in neuromodulation or neuroprotection (Peltoniemi et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVQOVQAHUQPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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